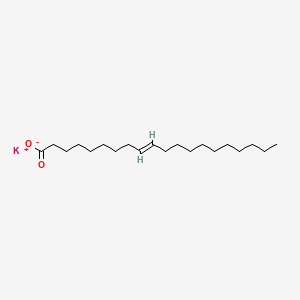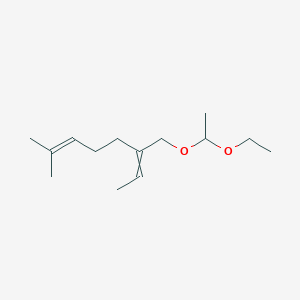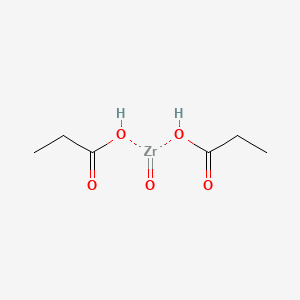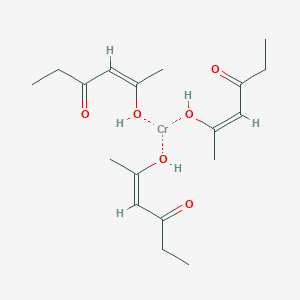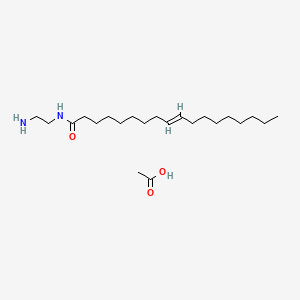
N-(2-Aminoethyl)octadec-9-enamide monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)octadec-9-enamide monoacetate is a chemical compound with the molecular formula C22H44N2O3 and a molecular weight of 384.61 g/mol . It is known for its unique structure, which includes an aminoethyl group and an octadec-9-enamide chain. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)octadec-9-enamide monoacetate typically involves the reaction of octadec-9-enoic acid with 2-aminoethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction can be represented as follows:
[ \text{Octadec-9-enoic acid} + \text{2-aminoethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminoethyl)octadec-9-enamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)octadec-9-enamide monoacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)octadec-9-enamide monoacetate involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to interact with cellular receptors and enzymes, modulating various biochemical processes. The compound’s structure enables it to integrate into lipid membranes, affecting membrane fluidity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Aminoethyl)stearamide
- N-(2-Aminoethyl)oleamide
- N-(2-Aminoethyl)linoleamide
Uniqueness
N-(2-Aminoethyl)octadec-9-enamide monoacetate is unique due to its specific combination of an aminoethyl group and an octadec-9-enamide chain. This structure imparts distinct chemical properties, making it valuable for various research applications. Compared to similar compounds, it offers unique interactions with biological membranes and receptors, enhancing its potential in scientific studies.
Eigenschaften
CAS-Nummer |
94135-80-5 |
|---|---|
Molekularformel |
C22H44N2O3 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
acetic acid;(E)-N-(2-aminoethyl)octadec-9-enamide |
InChI |
InChI=1S/C20H40N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21;1-2(3)4/h9-10H,2-8,11-19,21H2,1H3,(H,22,23);1H3,(H,3,4)/b10-9+; |
InChI-Schlüssel |
FXPKGZFJOFHPDA-RRABGKBLSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCN.CC(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


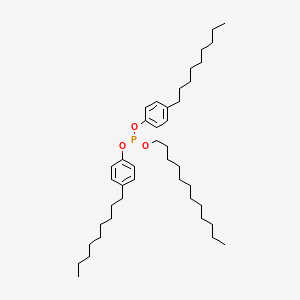
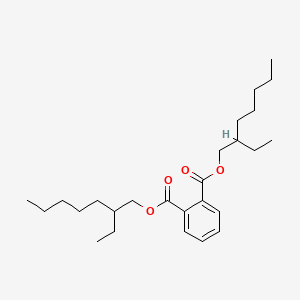
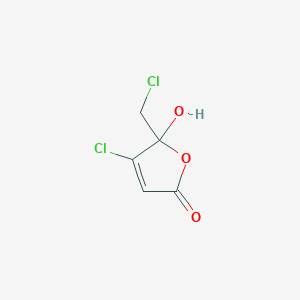
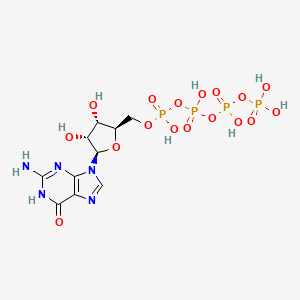
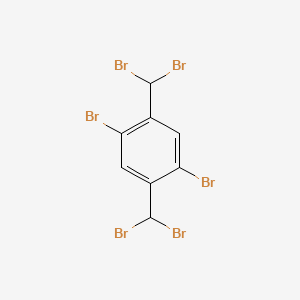


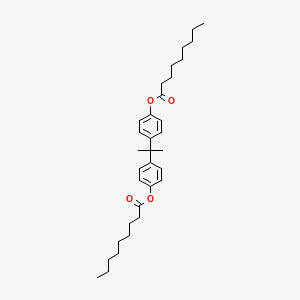

![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)
